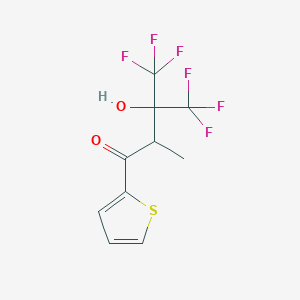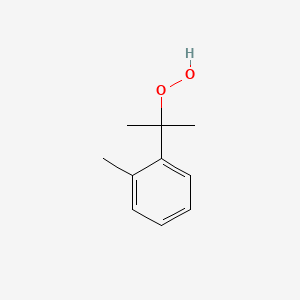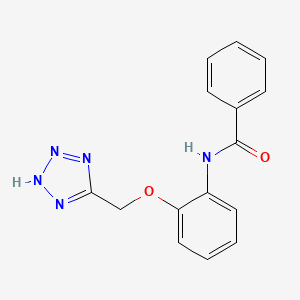
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structural features, which include a hydroxymethyl group and two methyl groups attached to a phenyl ring, along with a methylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds smoothly at room temperature, yielding the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5-dimethylphenyl methylcarbamate.
Reduction: 4-(Hydroxymethyl)-3,5-dimethylphenyl methylamine.
Substitution: 4-(Hydroxymethyl)-3,5-dimethylphenyl nitrocarbamate or halogenated derivatives.
科学研究应用
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase inhibitors.
Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its carbamate structure.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s hydroxymethyl and carbamate groups play crucial roles in its binding affinity and inhibitory activity.
相似化合物的比较
Similar Compounds
4-(Hydroxymethyl)phenyl methylcarbamate: Lacks the two methyl groups on the phenyl ring, resulting in different chemical properties and reactivity.
3,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group, affecting its solubility and interaction with enzymes.
4-(Hydroxymethyl)-3,5-dimethylphenyl ethylcarbamate: Contains an ethyl group instead of a methyl group in the carbamate moiety, leading to variations in its biological activity.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenyl ring, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to enzymes and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
28636-90-0 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-3,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-9(15-11(14)12-3)5-8(2)10(7)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |
InChI 键 |
AMRNDZCLSZZKFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1CO)C)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



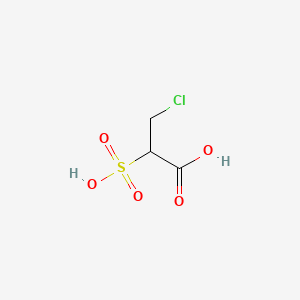
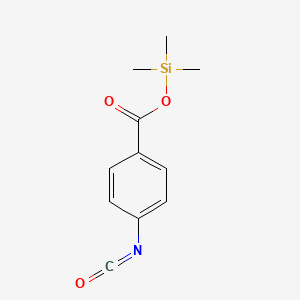



![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
